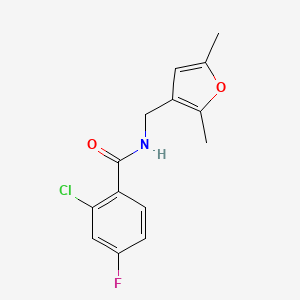
2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, condensation, and functional group transformations. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and condensation with ethane-1,2-diamine . Similarly, 2-Amino-5-chloro-N,3-dimethylbenzamide is synthesized from 7-methylisatin through chlorination, oxidation, and ammonolysis, with optimization of reaction conditions .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their substituents. For instance, the presence of a nitro group in 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide allows for selective enzymatic reduction in hypoxic cells, leading to cytotoxicity . The reactivity of such compounds can be exploited in drug design to target specific cellular environments or pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the introduction of chloro and fluoro groups can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes .
Scientific Research Applications
Occurrence and Behavior in Environmental Contexts
Research on similar compounds, like parabens and fluorinated pyrimidines, indicates their widespread use and environmental persistence. For example, parabens, which share functional group similarities with 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide, are extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental impact of such compounds, suggesting potential research avenues for 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide in environmental science and toxicology (Haman et al., 2015).
Pharmacokinetics and Drug Development
Research on the pharmacokinetics and pharmacodynamics of novel synthetic opioids and prodrugs, such as 5-fluorouracil derivatives, offer insights into the metabolic pathways, efficacy, and potential therapeutic applications of similar compounds. For instance, studies on oral prodrugs of 5-fluorouracil discuss the biochemical modulation to improve therapeutic effectiveness, indicating a framework for exploring the medical applications of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide in oncology and drug design (Malet-Martino & Martino, 2002).
Synthesis and Chemical Properties
The synthesis and chemical properties of related fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, provide a basis for understanding the synthetic routes and chemical behavior of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide. Such studies contribute to the field of organic chemistry by offering methods for the practical synthesis of complex molecules, which can be applied in the development of new pharmaceuticals and materials (Qiu et al., 2009).
Toxicity and Environmental Safety
Investigations into the toxicity and environmental safety of antimicrobial agents like triclosan outline the methodologies for assessing the impact of chemically related compounds on health and ecosystems. These studies provide a template for evaluating the safety profile of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzamide, considering its potential applications and environmental fate (Bedoux et al., 2012).
properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-8-5-10(9(2)19-8)7-17-14(18)12-4-3-11(16)6-13(12)15/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAINBXXLJJEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

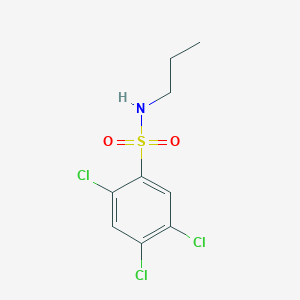
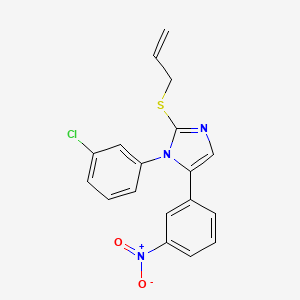


![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
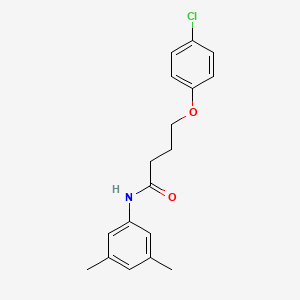
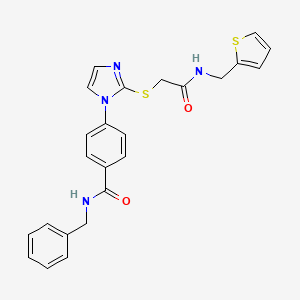
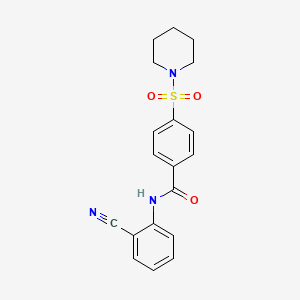
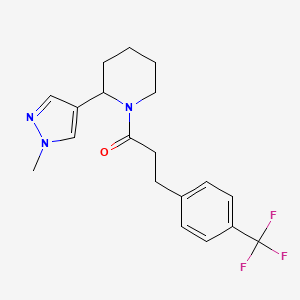
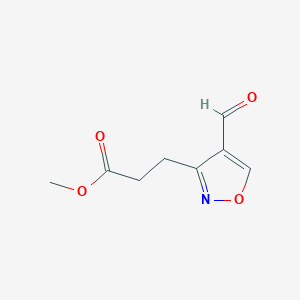
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)